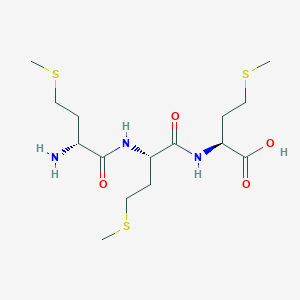

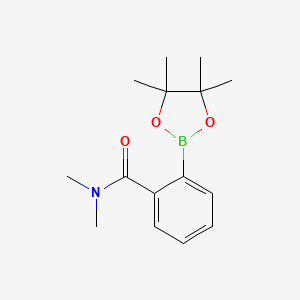

N,N-Dimethyl-2-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)benzamide

Overview

Description

“N,N-Dimethyl-2-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)benzamide” is a chemical compound with the empirical formula C15H22BNO3 . It is a solid substance and is often used as an intermediate in organic synthesis .

Molecular Structure Analysis

The molecular structure of this compound includes a benzamide group attached to a boronate ester group . The boronate ester group contains a boron atom bonded to three oxygen atoms, forming a cyclic structure . More detailed structural analysis would require specific spectroscopic data or crystallographic studies.Physical And Chemical Properties Analysis

This compound is a solid at room temperature . Its molecular weight is 275.15 . The compound’s melting point ranges from 123.0 to 127.0 °C .Scientific Research Applications

Here is a comprehensive analysis of the scientific research applications of “N,N-Dimethyl-2-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)benzamide”, focusing on its unique applications:

Borylation in Organic Synthesis

This compound is used in the borylation at the benzylic C-H bond of alkylbenzenes in the presence of a palladium catalyst to form pinacol benzyl boronate .

Hydroboration Reactions

It serves as a reactant in hydroboration of alkyl or aryl alkynes and alkenes in the presence of transition metal catalysts .

Synthesis of Aryl Imines

The compound is applied in organic synthesis reactions, such as the reaction of anilines with ketones to produce aryl imines .

Formation of Metal-Organic Complexes

It is also used in the synthesis of metal-organic compounds, including palladium complexes .

Drug Delivery Systems

A study has shown its application in developing a reactive oxygen species (ROS)-responsive drug delivery system by modifying hyaluronic acid with phenylboronic acid pinacol ester .

Solubility Enhancement

Phenylboronic acid pinacol ester shows better solubility than the parent acid in various organic solvents, which is beneficial for its applications in different chemical environments .

Hydrolysis Studies

The susceptibility to hydrolysis of phenylboronic pinacol esters has been studied, revealing that kinetics depends on substituents in the aromatic ring and is influenced by pH levels .

Safety and Hazards

Future Directions

Mechanism of Action

Target of Action

Boronic acid derivatives like this compound are often used in organic synthesis reactions , and they may interact with various biological targets depending on the specific context.

Mode of Action

It’s known that boronic acid derivatives can participate in suzuki-miyaura coupling reactions , which are widely used in organic synthesis. In these reactions, the boronic acid derivative acts as a nucleophile, forming a new carbon-carbon bond with an organohalide in the presence of a palladium catalyst .

Biochemical Pathways

Boronic acid derivatives are known to be involved in various biochemical reactions, including the formation of carbon-carbon bonds in organic synthesis .

Result of Action

It’s known that boronic acid derivatives can participate in various organic synthesis reactions, potentially leading to the formation of new compounds .

Action Environment

Environmental factors can influence the action, efficacy, and stability of N,N-Dimethyl-2-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)benzamide. For instance, the compound should be stored under inert gas and away from light and air . These conditions can prevent unwanted reactions and maintain the stability of the compound.

properties

IUPAC Name |

N,N-dimethyl-2-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)benzamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H22BNO3/c1-14(2)15(3,4)20-16(19-14)12-10-8-7-9-11(12)13(18)17(5)6/h7-10H,1-6H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XJEYOVRUJJZKGI-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

B1(OC(C(O1)(C)C)(C)C)C2=CC=CC=C2C(=O)N(C)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H22BNO3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID90657007 | |

| Record name | N,N-Dimethyl-2-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)benzamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90657007 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

275.15 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS RN |

956229-73-5 | |

| Record name | N,N-Dimethyl-2-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)benzamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90657007 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

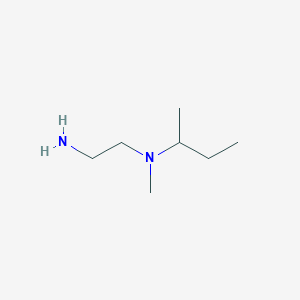

Feasible Synthetic Routes

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

amine](/img/structure/B1438340.png)

![4-{[Cyclopropyl(propyl)amino]methyl}benzoic acid](/img/structure/B1438346.png)

![N-(5-Amino-2-methylphenyl)-2-[4-(tert-pentyl)-phenoxy]acetamide](/img/structure/B1438355.png)